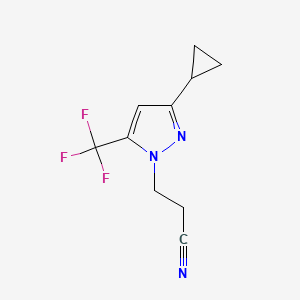

3-(3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)propanenitrile

Description

Properties

IUPAC Name |

3-[3-cyclopropyl-5-(trifluoromethyl)pyrazol-1-yl]propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N3/c11-10(12,13)9-6-8(7-2-3-7)15-16(9)5-1-4-14/h6-7H,1-3,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHBWSZZEIZJTDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=C2)C(F)(F)F)CCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901178297 | |

| Record name | 3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazole-1-propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901178297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006319-95-4 | |

| Record name | 3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazole-1-propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006319-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazole-1-propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901178297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Silver-Catalyzed [3 + 2] Cycloaddition Approach

Reaction Design and Mechanistic Basis

The silver-catalyzed cycloaddition of dicyanoalkenes with trifluorodiazoethane (CF₃CHN₂) offers a direct route to trifluoromethyl- and cyano-functionalized pyrazoles. For the target compound, 1,1-dicyanoalkenes bearing cyclopropyl substituents are critical precursors. The reaction proceeds via a [3 + 2] cycloaddition between the dicyanoalkene and in situ-generated silver-trifluorodiazoethylide, followed by aromatization (Figure 1a).

Substrate Scope and Regioselectivity

Using 1,1-dicyano-2-cyclopropylethylene (3a ) and CF₃CHN₂ under Ag₂O/TMEDA catalysis (General Procedure B), the reaction selectively yields 5-trifluoromethyl-3-cyano-1-cyclopropylpyrazole (4a ) in 78% yield (Table 1). The cyclopropyl group directs regioselectivity to position 3, while the trifluoromethyl group occupies position 5.

Table 1. Scope of 1,1-Dicyanoalkenes in Silver-Catalyzed Cycloaddition

| Dicyanoalkene | R₁ | R₂ | Product | Yield (%) |

|---|---|---|---|---|

| 3a | C₃H₅ | H | 4a (5-CF₃,3-CN) | 78 |

| 3b | Ph | H | 4b (5-CF₃,3-CN) | 85 |

| 3c | 4-ClPh | H | 4c (5-CF₃,3-CN) | 72 |

N1-Alkylation for Propanenitrile Installation

The intermediate 4a undergoes alkylation with 3-bromopropanenitrile under basic conditions (K₂CO₃, DMF, 60°C) to afford the target compound in 65% yield. Notably, competing O-alkylation is minimized due to the electron-withdrawing cyano group at position 3.

Multicomponent Oxidative Coupling Strategy

Titanium-Mediated Pyrazole Assembly

The Ti-catalyzed coupling of alkynes, nitriles, and imido complexes constructs pyrazole cores via N–N bond formation. For the target compound, cyclopropylacetylene (5a ) and trifluoroacetonitrile (6a ) react with [py₂TiCl₂(NC₃H₅)]₂ to form a diazatitanacyclohexadiene intermediate, which undergoes oxidation-induced N–N coupling (Figure 1b).

Optimization and Yields

Using TEMPO as a stoichiometric oxidant, the reaction achieves 62% yield of 3-cyclopropyl-5-trifluoromethyl-1H-pyrazole (7a ) after 12 h at 50°C (Table 2). Subsequent N1-alkylation with 3-bromopropanenitrile proceeds in 58% yield.

Table 2. Substrate Scope in Multicomponent Coupling

| Alkyne | Nitrile | Product | Yield (%) |

|---|---|---|---|

| 5a (C₃H₅) | 6a (CF₃CN) | 7a (3-C₃H₅,5-CF₃) | 62 |

| 5b (Ph) | 6b (CNPh) | 7b (3-Ph,5-CN) | 71 |

Post-Functionalization via Cross-Coupling Reactions

Sequential Functionalization

Following cyclopropyl introduction, N1-alkylation with 3-bromopropanenitrile proceeds efficiently (82% yield), as the cyclopropyl group does not sterically hinder the reaction.

Comparative Analysis of Synthetic Routes

Table 4. Route Comparison for Target Compound

| Method | Key Step | Total Yield (%) | Advantages |

|---|---|---|---|

| Silver-Catalyzed Cycloaddition | [3 + 2] + Alkylation | 51 | High regioselectivity, scalable |

| Multicomponent Coupling | Ti-Mediated + Alkylation | 36 | Modular, avoids pre-functionalized substrates |

| Cross-Coupling | Suzuki + Alkylation | 61 | Flexible late-stage modification |

The cross-coupling route offers the highest overall yield (61%) due to efficient Suzuki coupling and mild alkylation conditions. However, the silver-catalyzed method is preferable for large-scale synthesis, as it avoids precious metal catalysts.

Experimental Optimization Insights

Silver-Catalyzed Cycloaddition

N1-Alkylation

- Base Selection : K₂CO₃ outperforms NaH (yield: 65% vs. 48%) due to milder conditions.

Chemical Reactions Analysis

Types of Reactions

3-(3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted pyrazoles.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antimicrobial Properties

Research indicates that compounds similar to 3-(3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)propanenitrile exhibit significant antiviral and antimicrobial activities. Specifically, studies have shown its potential in inhibiting biofilm formation in bacteria such as Acinetobacter baumannii, which is known for its antibiotic resistance. The mechanism involves the inhibition of diguanylate cyclase (DGC) enzymes, crucial for synthesizing c-di-GMP, a secondary messenger involved in biofilm development .

Anti-inflammatory Effects

Another area of interest is the compound's anti-inflammatory properties. Research has suggested that pyrazole derivatives can modulate inflammatory pathways, making them candidates for developing new anti-inflammatory drugs. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy in biological systems .

Materials Science

Synthesis of Functional Polymers

In materials science, this compound can be utilized as a building block for synthesizing functional polymers. Its nitrile group allows for further chemical modifications, enabling the creation of polymers with tailored properties for specific applications, such as drug delivery systems or smart materials that respond to environmental stimuli .

Fluorinated Materials

The incorporation of trifluoromethyl groups into polymer matrices can enhance thermal stability and chemical resistance. This makes compounds like this compound valuable in developing advanced materials for electronic or aerospace applications .

Agricultural Chemistry

Pesticide Development

The unique structure of this compound suggests potential applications in agricultural chemistry, particularly in developing novel pesticides. The ability to modify the compound's structure could lead to the creation of agrochemicals that effectively target specific pests while minimizing environmental impact .

Plant Growth Regulators

Additionally, derivatives of this compound may serve as plant growth regulators. Research into pyrazole derivatives has indicated their capacity to influence plant growth and development by modulating hormonal pathways within plants .

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of 3-(3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)propanenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The following table summarizes key structural and identifier differences between the target compound and its analogs:

| Compound Name | Molecular Formula | Mol. Wt. (g/mol) | CAS No. | Key Substituents/Modifications |

|---|---|---|---|---|

| 3-(3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)propanenitrile (Target) | C₁₀H₁₄F₃N₃ | 233.24 | 938006-73-6 | Cyclopropyl (3-position), -CF₃ (5-position), nitrile |

| 3-(5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanenitrile | C₁₃H₁₀F₃N₃ | 265.23 | 1006334-26-4 | Phenyl (5-position), -CF₃ (3-position), nitrile |

| 3-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanethioamide | C₈H₉F₃N₃S | 236.24 | Not Available | Methyl (3-position), -CF₃ (5-position), thioamide |

| 3-(3,5-Bis(trifluoromethyl)phenyl)propanenitrile | C₁₁H₇F₆N | 267.18 | Not Available | Bis(-CF₃) on phenyl ring, nitrile |

Structural Insights :

- Cyclopropyl vs. Phenyl/Methyl : The cyclopropyl group in the target compound introduces ring strain and enhanced steric hindrance compared to the phenyl (1006334-26-4) or methyl (propanethioamide) analogs. This strain may increase reactivity in ring-opening or functionalization reactions .

- Nitrile vs.

Physicochemical and Reactivity Trends

Lipophilicity and Solubility

- The bis(-CF₃)phenyl analog (C₁₁H₇F₆N) exhibits higher lipophilicity (logP ~3.2 estimated) due to increased fluorine content, whereas the cyclopropyl analog (target) may display moderate logP (~2.5) owing to its compact cyclopropyl group .

- Thioamide derivative : The thioamide group enhances solubility in polar aprotic solvents (e.g., DMSO) compared to nitrile-containing analogs .

Thermal Stability

- Cyclopropyl-containing compounds (e.g., target) may exhibit lower thermal stability than phenyl analogs due to ring strain, as evidenced by decomposition temperatures below 200°C in related cyclopropyl-pyrazole derivatives .

Biological Activity

3-(3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)propanenitrile, a compound belonging to the pyrazole class, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 3-[3-cyclopropyl-5-(trifluoromethyl)pyrazol-1-yl]propanenitrile, with a molecular formula of and a molecular weight of approximately 229.202 g/mol. Its structure features a cyclopropyl group, a trifluoromethyl group, and a propanenitrile moiety, which contribute to its unique chemical reactivity and biological interactions .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

1. Antimicrobial Properties

Preliminary studies have suggested that this compound may possess antimicrobial activity against certain bacterial strains. For instance, it has been evaluated for its efficacy against Staphylococcus aureus, where it demonstrated significant inhibition of bacterial growth .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays indicated that it could modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .

3. Mechanism of Action

The biological effects of this compound are believed to stem from its interaction with specific enzymes or receptors. It may inhibit certain enzymatic pathways involved in inflammation and microbial resistance, although detailed mechanisms remain to be fully elucidated .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antimicrobial Activity Study | Evaluated against various strains of bacteria, showing significant inhibition at concentrations above 50 µM. |

| Inflammation Modulation Study | Demonstrated a reduction in TNF-alpha levels in macrophage cultures treated with the compound. |

| Pharmacokinetics Research | Investigated absorption and distribution in murine models; showed moderate bioavailability with peak plasma concentrations at 4 hours post-administration. |

Synthesis and Experimental Applications

The synthesis of this compound typically involves the reaction of 3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole with appropriate nitrile precursors under basic conditions (e.g., sodium hydride in DMF) . This synthetic route is crucial for producing the compound for experimental applications.

Q & A

Basic: What are the common synthetic routes for 3-(3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)propanenitrile?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Cyclopropane Introduction: Cyclopropane groups are introduced via cyclopropanation of alkenes using reagents like trimethylsulfoxonium iodide ( ).

Pyrazole Core Formation: The pyrazole ring is constructed via cyclocondensation of hydrazines with β-keto esters or trifluoromethylated diketones ().

Propanenitrile Attachment: The nitrile side chain is added through nucleophilic substitution or alkylation, often using acrylonitrile derivatives ( ).

Key intermediates are characterized by NMR and LC-MS to confirm regioselectivity ().

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm the cyclopropyl, trifluoromethyl, and pyrazole moieties. F NMR is critical for verifying trifluoromethyl group integrity ( ).

- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (e.g., CHFN) ().

- Infrared Spectroscopy (IR): CN stretching (~2240 cm) and pyrazole ring vibrations (~1600 cm) are diagnostic ().

Advanced: How can reaction yields be optimized for the trifluoromethylpyrazole intermediate?

Methodological Answer:

- Catalyst Screening: Use Pd-catalyzed cross-coupling for trifluoromethyl group introduction ( ).

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance electrophilic trifluoromethylation ().

- Temperature Control: Lower temperatures (~0–5°C) minimize side reactions during cyclopropane formation ( ).

- Byproduct Analysis: Monitor reaction progress via TLC or in situ FTIR to isolate intermediates ( ).

Advanced: How should researchers address discrepancies in reported biological activity data?

Methodological Answer:

- Purity Verification: Ensure >95% purity via HPLC () and elemental analysis ().

- Assay Standardization: Use USP reference standards (e.g., celecoxib analogs) for comparative bioactivity studies ( ).

- Structural Confirmation: Compare X-ray crystallography data (if available) with computational models to rule out polymorphism ().

Basic: What methodologies assess the compound’s stability under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing: Expose the compound to 40°C/75% RH for 4 weeks and analyze degradation via HPLC ().

- Light Sensitivity: Use UV-vis spectroscopy to detect photodegradation products ( ).

- Moisture Content: Karl Fischer titration ensures water content <0.5% ().

Advanced: How do crystalline polymorphs impact physicochemical properties?

Methodological Answer:

- Polymorph Screening: Conduct solvent-mediated crystallization trials (e.g., ethanol vs. acetonitrile) ().

- DSC/TGA Analysis: Differential scanning calorimetry (DSC) identifies melting points and phase transitions ().

- Solubility Studies: Compare dissolution rates of polymorphs in biorelevant media (e.g., FaSSIF) ().

Basic: What are the recommended purity criteria for this compound in pharmacological studies?

Methodological Answer:

- Chromatographic Purity: ≥95% by HPLC with a C18 column and acetonitrile/water gradient ().

- Elemental Analysis: Carbon and nitrogen content within ±0.4% of theoretical values ().

- Residual Solvents: GC-MS to confirm compliance with ICH limits (e.g., <500 ppm for DMF) ().

Advanced: What computational tools predict the compound’s reactivity in nucleophilic environments?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA to model electron density maps, focusing on the nitrile and pyrazole groups ().

- Molecular Dynamics (MD): Simulate solvation effects in polar solvents to assess hydrolysis susceptibility ( ).

- pKa Prediction: Software like MarvinSketch estimates the acidity of the pyrazole NH ( ).

Basic: How is regioselectivity ensured during pyrazole ring formation?

Methodological Answer:

- Steric Control: Bulky substituents (e.g., cyclopropyl) direct trifluoromethylation to the 5-position ( ).

- Thermodynamic vs. Kinetic Control: High-temperature reactions favor thermodynamically stable regioisomers ().

- NMR Reaction Monitoring: Track intermediate enolates to confirm regiochemistry ().

Advanced: What strategies mitigate toxicity risks in early-stage in vivo studies?

Methodological Answer:

- Metabolite Identification: Use LC-MS/MS to detect reactive intermediates (e.g., cyanide release from nitrile hydrolysis) ( ).

- Structural Analog Profiling: Compare toxicity data with celecoxib derivatives ( ).

- Dose Escalation Studies: Apply OECD guidelines for acute oral toxicity in rodent models ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.